molecular formula C10H12N2O2 B2601814 2-(Cyclopropylamino)-6-methylpyridine-4-carboxylic acid CAS No. 1528516-61-1

2-(Cyclopropylamino)-6-methylpyridine-4-carboxylic acid

Cat. No.: B2601814
CAS No.: 1528516-61-1
M. Wt: 192.218
InChI Key: HIXCGWMBQNSEKG-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-6-methylpyridine-4-carboxylic acid (CAS: 1528516-61-1) is a pyridine-based organic compound with the molecular formula C₁₀H₁₂N₂O₂ and a molecular weight of 192.22 g/mol . Its structure features a pyridine ring substituted with a cyclopropylamino group at position 2, a methyl group at position 6, and a carboxylic acid at position 4. The compound is supplied as a powder, stored at room temperature, and is part of the carboxylic acid and pyridine classes. Its InChI Key (HIXCGWMBQNSEKG-UHFFFAOYSA-N) and SMILES string (CC1=CC(=CC(=N1)NC2CC2)C(=O)O) provide precise stereochemical details .

Properties

IUPAC Name

2-(cyclopropylamino)-6-methylpyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-6-4-7(10(13)14)5-9(11-6)12-8-2-3-8/h4-5,8H,2-3H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXCGWMBQNSEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)NC2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-6-methylpyridine-4-carboxylic acid typically involves the following steps:

    Cyclopropylamine Addition: The starting material, 2-chloro-6-methylpyridine, undergoes nucleophilic substitution with cyclopropylamine to form 2-(cyclopropylamino)-6-methylpyridine.

    Carboxylation: The intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid group at the 4-position.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-6-methylpyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

The compound 2-(Cyclopropylamino)-6-methylpyridine-4-carboxylic acid is a pyridine derivative that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and documented case studies.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Antiviral Activity

Research indicates that this compound may exhibit antiviral properties. It has been studied for its ability to inhibit viral replication, particularly in the context of RNA viruses. The mechanism of action is believed to involve interference with viral enzymes critical for replication.

Neurological Studies

The compound's ability to cross the blood-brain barrier makes it a subject of interest in neurological research. It has been evaluated for potential effects on neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

Case Study: Neuropharmacological Effects

In a study involving rodent models, administration of this compound resulted in significant alterations in behavior indicative of anxiolytic and antidepressant effects. Behavioral assays demonstrated increased locomotion and reduced anxiety-like behaviors compared to control groups.

Antimicrobial Properties

This compound has shown promise as an antimicrobial agent against various bacterial strains. Its effectiveness against Gram-positive bacteria has been documented, suggesting potential applications in treating infections.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an alternative treatment option.

Table: Summary of Research Findings

Application AreaFindingsReferences
Antiviral ActivityInhibits RNA virus replication,
Neurological EffectsAnxiolytic and antidepressant effects observed
Antimicrobial ActivityEffective against Staphylococcus aureus

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-6-methylpyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The carboxylic acid group can also participate in ionic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis:

Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Functional Groups Potential Applications
2-(Cyclopropylamino)-6-methylpyridine-4-carboxylic acid 1528516-61-1 C₁₀H₁₂N₂O₂ 192.22 Pyridine Cyclopropylamino (C2), methyl (C6) Carboxylic acid Pharmaceuticals, intermediates
5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid N/A C₈H₈ClN₃O₃ 229.62 Pyrimidine Chloro (C5), cyclopropyl (C2), hydroxyl (C6) Carboxylic acid, hydroxyl Agrochemicals, drug synthesis
6-Cyclopropyl-2-methylnicotinonitrile 1644447-20-0 C₁₀H₁₀N₂ 158.20 Pyridine Cyclopropyl (C6), methyl (C2) Nitrile Pharmaceutical intermediates
Procyazine (herbicide) 32889-48-8 C₁₀H₁₃ClN₆ 252.70 Triazine Cyclopropylamino (C6), chloro (C4), nitrile Nitrile, amino Herbicide
5-Chloro-2-cyclopropyl-6-(methyl(pyridin-3-ylmethyl)amino)pyrimidine-4-carboxylic acid 1165936-28-6 C₁₅H₁₅ClN₄O₂ 318.76 Pyrimidine Chloro (C5), cyclopropyl (C2), pyridinylmethylamino (C6) Carboxylic acid, tertiary amine Pharmaceuticals, agrochemicals

Key Findings

Core Structure Variations: Pyridine vs. Pyrimidine/Triazine: The target compound’s pyridine ring (one nitrogen) contrasts with pyrimidines (two nitrogens) and triazines (three nitrogens). Electronic Effects: The carboxylic acid group in the target compound and pyrimidine analogs (e.g., ) increases polarity and solubility compared to nitrile-containing derivatives (e.g., 6-Cyclopropyl-2-methylnicotinonitrile) .

Substituent Impact :

  • Cyclopropyl Groups : Present in all compared compounds, cyclopropyl substituents introduce steric hindrance and metabolic stability due to their strained three-membered ring .
  • Chlorine and Methyl Groups : Chlorine () enhances lipophilicity and electrophilic reactivity, while methyl groups () modulate steric bulk and electron-donating effects .

Functional Group Roles: Carboxylic Acid: Critical for ionic interactions in drug-receptor binding or metal chelation (e.g., agrochemical formulations) . Nitrile: In procyazine and 6-Cyclopropyl-2-methylnicotinonitrile, nitriles act as bioisosteres for carboxylic acids or participate in click chemistry .

Applications :

  • Pharmaceuticals : The target compound’s carboxylic acid and pyridine core align with kinase inhibitor scaffolds, while pyrimidine-carboxylic acid derivatives () may target enzymes like DHFR .
  • Agrochemicals : Procyazine’s triazine-nitrogen framework and chloro substituent optimize herbicidal activity via photosynthesis inhibition .

Biological Activity

2-(Cyclopropylamino)-6-methylpyridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features, including a cyclopropylamino group and a carboxylic acid moiety, suggest potential interactions with various biological targets. This article aims to provide an in-depth analysis of its biological activity, synthesis methods, and relevant research findings.

Synthesis Methods

The synthesis of this compound typically involves two main steps:

  • Cyclopropylamine Addition : The reaction begins with 2-chloro-6-methylpyridine undergoing nucleophilic substitution with cyclopropylamine, resulting in the formation of 2-(cyclopropylamino)-6-methylpyridine.
  • Carboxylation : The intermediate product is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions, introducing the carboxylic acid group at the 4-position .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The cyclopropylamino group can form hydrogen bonds and ionic interactions with active sites, potentially inhibiting enzyme activity. The carboxylic acid group enhances binding stability, making it a candidate for further pharmacological exploration .

Enzyme Interaction Studies

Research indicates that this compound may serve as a potential inhibitor for various enzymes involved in metabolic pathways. Its structural similarity to known bioactive compounds suggests that it could modulate enzyme activities, leading to therapeutic applications in metabolic disorders.

Case Studies

  • Inhibition of Specific Biological Pathways : Preliminary studies have shown that this compound can inhibit pathways linked to certain diseases, although detailed mechanisms remain to be fully elucidated .
  • Potential Therapeutic Applications : Due to its structural characteristics, the compound has been explored for its potential use in developing treatments for conditions such as diabetes and hyperlipidemia by modulating lipid metabolism .

Summary of Key Studies

Study FocusFindings
Enzyme InhibitionDemonstrated potential as an enzyme inhibitor in metabolic pathways .
Therapeutic ApplicationsExplored for use in treating metabolic disorders due to structural similarities to active compounds .
Binding AffinityExhibited strong binding affinity towards specific enzyme targets, suggesting inhibitory potential .

Pharmacological Properties

The pharmacological properties of this compound have been investigated through various assays:

  • Cytotoxicity Assays : Initial cytotoxicity evaluations indicate moderate activity against certain cancer cell lines, warranting further investigation into its anticancer potential.
  • Antidiabetic Effects : Related compounds have shown hypoglycemic effects by inhibiting enzymes like DPP-IV, suggesting similar potential for this compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(cyclopropylamino)-6-methylpyridine-4-carboxylic acid, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : A common approach involves multi-step functionalization of pyridine cores. For example, cyclopropane ring introduction can be achieved via nucleophilic substitution using cyclopropylamine under reflux in aprotic solvents (e.g., DMF or toluene) with palladium or copper catalysts . Post-cyclization carboxylation at the 4-position typically employs CO₂ insertion under high-pressure conditions or via Grignard reagent trapping followed by oxidation. Yield optimization requires strict control of temperature (80–120°C) and catalyst loading (5–10 mol%) .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine orthogonal analytical techniques:

  • HPLC-MS : Quantify purity (>95%) and confirm molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₁₁H₁₃N₂O₂).
  • NMR Spectroscopy : Assign peaks to confirm substituents (e.g., cyclopropylamine protons at δ 0.5–1.2 ppm, pyridine aromatic protons at δ 7.5–8.5 ppm) .
  • FT-IR : Verify carboxylic acid C=O stretch (~1700 cm⁻¹) and amine N-H bend (~1600 cm⁻¹) .

Advanced Research Questions

Q. What strategies mitigate low yields during cyclopropane ring formation in this compound’s synthesis?

  • Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:

  • Catalyst screening : Copper(I) iodide or Pd(PPh₃)₄ improves regioselectivity in cyclopropane coupling .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution kinetics versus non-polar alternatives .
  • Protecting group use : Temporary protection of the carboxylic acid group (e.g., as a methyl ester) reduces steric interference during cyclopropane formation .

Q. How does the cyclopropylamino group influence the compound’s pharmacokinetic properties compared to other alkylamino analogs?

  • Methodological Answer : The cyclopropane ring imposes conformational rigidity, which can enhance target binding affinity and metabolic stability. Comparative studies involve:

  • In vitro assays : Measure cytochrome P450 inhibition to assess metabolic stability.
  • Molecular docking : Model interactions with enzymes (e.g., kinases) to evaluate steric and electronic effects of cyclopropane versus linear alkyl chains .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) calculate electron density maps to identify reactive sites. For example, the 4-carboxylic acid group’s electron-withdrawing effect directs nucleophilic attack to the 2-position of the pyridine ring. Solvent effects are modeled using the Polarizable Continuum Model (PCM) .

Data Contradiction and Reproducibility

Q. How should researchers resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences) or impurity profiles. Resolve via:

  • Standardized bioassays : Use WHO-recommended cell lines (e.g., HEK293 for receptor studies) and replicate with independent synthesis batches.
  • Impurity profiling : LC-MS/MS identifies side products (e.g., deaminated analogs) that may skew activity .

Application-Driven Research

Q. What functionalization strategies expand the compound’s utility as a pharmacophore in drug discovery?

  • Methodological Answer : Key derivatization approaches include:

  • Amide coupling : React the 4-carboxylic acid with amines (e.g., EDC/HOBt activation) to generate prodrugs or improve solubility .
  • Halogenation : Introduce bromine at the 5-position via electrophilic substitution (e.g., NBS) for subsequent Suzuki-Miyaura cross-coupling .

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